molecular formula C12H15NO8 B014247 4-Nitrophenyl alpha-D-glucopyranoside CAS No. 3767-28-0

4-Nitrophenyl alpha-D-glucopyranoside

Cat. No. B014247
CAS RN: 3767-28-0
M. Wt: 301.25 g/mol
InChI Key: IFBHRQDFSNCLOZ-ZIQFBCGOSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrophenyl α-D-glucopyranoside involves a stereoselective process to link α-D-glucopyranosyl units with a 4-nitrophenyl or benzyl group. This process uses key glycosyl donors and achieves high selectivity for the α-anomer (Jain & Matta, 1992). Additionally, specific derivatives, such as 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, have been synthesized through novel routes, indicating the versatility and importance of structural modifications in studying enzyme inhibition (Briggs, Haines, & Taylor, 1992).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl α-D-glucopyranoside plays a crucial role in its reactivity and interaction with enzymes. Studies on the hydrolysis of its tetraphosphate derivatives have revealed insights into its molecular behavior under various conditions, illustrating the impact of its structural features on reaction mechanisms (Camilleri et al., 1994).

Chemical Reactions and Properties

4-Nitrophenyl α-D-glucopyranoside participates in a range of chemical reactions, primarily as a substrate in enzymatic assays. Its ability to be hydrolyzed by specific enzymes, such as α-glucosidases, underlines its utility in biochemical research. The compound's hydrolysis offers a method for studying enzyme kinetics and specificity, providing insights into the catalytic mechanisms of enzymes (Suzuki et al., 1979).

Physical Properties Analysis

The physical properties of 4-Nitrophenyl α-D-glucopyranoside, such as solubility, melting point, and stability, are essential for its practical application in research. These properties affect its handling, storage, and use in various experimental setups. While specific studies on these aspects were not highlighted, they are critical for researchers utilizing this compound.

Chemical Properties Analysis

The chemical properties of 4-Nitrophenyl α-D-glucopyranoside, including reactivity, stability under different conditions, and interaction with other molecules, are vital for its use in enzymatic assays and studies on glycoside hydrolysis. Its role as a substrate for glucansucrases and its participation in the synthesis of complex oligosaccharides underscore the compound's versatility and utility in exploring the mechanisms of carbohydrate-active enzymes (Binder & Robyt, 1983).

Scientific Research Applications

  • Enzyme Inhibition : A derivative of 4-nitrophenyl α-D-glucopyranoside, 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, shows potential as an inhibitor for yeast α-glucosidase, suggesting its use in developing new inhibitors for this enzyme class (Briggs, Haines, & Taylor, 1992).

  • Substrate for Enzyme Activity : This compound serves as a substrate for glucansucrases in bacteria like Leuconostoc mesenteroides and Streptococcus mutans. It's used in studies exploring the production of substances like dextran and p-nitrophenyl isomaltod (Binder & Robyt, 1983).

  • Synthesis of Oligosaccharides : Methyl 2,3,4,6-tetra-O-(4-methoxybenzyl)-1-thio-β-D-glucopyranoside, a novel reagent for α-glycosylation, enables the selective synthesis of α-D-glucopyranosyl-linked oligosaccharides with 4-nitrophenyl or benzyl groups (Jain & Matta, 1992).

  • Diuretic Activity : In pharmacological research, 4-nitrophenyl-α-D-glucopyranoside exhibits significant diuretic activity, increasing diuresis in rats by 2.5 times compared to control values (Smirnov et al., 2015).

  • Fluorescent Assay Development : A study developed a sensitive fluorescent assay using nitrogen-doped carbon dots for detecting α-glucosidase activity. This assay is applicable in anti-diabetic drug discovery and screening (Kong et al., 2017).

  • Glycoside Hydrolysis Studies : The compound assists in understanding the hydrolysis mechanisms of glycosides. For instance, the intramolecular nucleophilic catalysis by the phosphate group in the 2-position of 4-nitrophenyl α-D-glucopyranoside tetraphosphates was shown to significantly accelerate hydrolysis (Camilleri et al., 1994).

  • Assays for Amylase Activity : It is used as a substrate in the synthesis of p-nitrophenyl 6(5)-O-benzyl-alpha-maltopentaoside, which is suitable for alpha-amylase assays (Satomura et al., 1988).

Safety and Hazards

Avoid breathing dust and contact with skin and eyes . Wear protective clothing, gloves, safety glasses, and a dust respirator . Use dry clean-up procedures and avoid generating dust .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBHRQDFSNCLOZ-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031992
Record name 4-Nitrophenyl alpha-glucoside
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Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3767-28-0
Record name p-Nitrophenyl α-D-glucopyranoside
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Record name 4-Nitrophenyl alpha-glucoside
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Record name 4-Nitrophenyl alpha-glucoside
Source EPA DSSTox
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Record name 4-nitrophenyl α-D-glucopyranoside
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Synthesis routes and methods

Procedure details

A colorimetric pNPG (p-nitrophenyl-β-D-glucopyranoside)-based assay was used for measuring β-glucosidase activity. In a total volume of 100 μL, 20 μL clear media supernatant containing β-glucosidase enzyme was added to 4 mM pNPG (Sigma-Aldrich, Inc. St. Louis, Mo.) solution in 50 mM sodium phosphate buffer at pH6.5. The reactions were incubated at pH 6.5, 45° C. for 1 hour. The reaction mixture was quenched with 100 μL of 1M sodium carbonate pH 11 solution. The absorbance of the solution was measured at 405 nm to determine the conversion of pNPG to p-nitrophenol. The release of p-nitrophenol (ε=17,700 M-1 cm-1) was measured at 405 nm to calculate β-glucosidase activity. Detectable β-glucosidase activity was observed under high throughput screening conditions (pH 7, 50° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Nitrophenyl-alpha-D-glucopyranoside interact with α-glucosidase?

A1: PNPG acts as a substrate for α-glucosidase. The enzyme binds to PNPG and cleaves the glycosidic bond, releasing 4-nitrophenol and glucose. [, ]

Q2: What is the significance of 4-nitrophenol release in these studies?

A2: 4-Nitrophenol exhibits strong absorbance at 405 nm, allowing for easy spectrophotometric measurement of its concentration. This allows researchers to quantify the enzymatic activity of α-glucosidase. [, , ]

Q3: How is 4-Nitrophenyl-alpha-D-glucopyranoside used for screening potential α-glucosidase inhibitors?

A3: By monitoring the decrease in 4-nitrophenol production in the presence of test compounds, researchers can identify potential inhibitors of α-glucosidase, which hold therapeutic potential for managing conditions like Type 2 Diabetes. [, , , , ]

Q4: What is the molecular formula and weight of 4-Nitrophenyl-alpha-D-glucopyranoside?

A4: The molecular formula of PNPG is C12H15NO8, and its molecular weight is 301.25 g/mol. [Not explicitly mentioned in the provided abstracts, but this is basic chemical information]

Q5: Is there any specific information about the stability of PNPG under alkaline conditions?

A5: Yes, research indicates that PNPG, especially with certain substitutions like p-nitrophenyl, can be susceptible to hydrolysis under alkaline conditions. []

Q6: What is the significance of the anomeric configuration (alpha) in PNPG?

A6: The alpha configuration is crucial for the substrate specificity of α-glucosidases. Enzymes with beta-glucosidase activity will not efficiently hydrolyze PNPG. [, , ]

Q7: Are there any studies investigating the kinetics of PNPG hydrolysis by α-glucosidase?

A7: Yes, several studies have determined kinetic parameters like Km and Vmax for PNPG hydrolysis by various α-glucosidases. This information helps understand enzyme efficiency and inhibition mechanisms. [, , , , , ]

Q8: Have computational methods been applied to study PNPG and its interaction with α-glucosidase?

A8: Molecular docking studies have been used to analyze the binding interactions of PNPG and its analogs with α-glucosidase, providing insights into structural features important for binding affinity and enzyme inhibition. [, ]

Q9: What do structure-activity relationship (SAR) studies reveal about modifications to the PNPG structure?

A9: Modifications to the nitrophenyl group or the sugar moiety can impact the compound's interaction with α-glucosidase. For instance, changes in the position and type of substituents on the phenyl ring can alter binding affinity and enzyme inhibition. [, , , ]

Q10: What analytical techniques are commonly employed for PNPG detection and quantification?

A10: Spectrophotometry is the most common technique due to the distinct absorbance of the released 4-nitrophenol. Other methods like HPLC can be used for more complex analyses. [, , ]

Q11: How are analytical methods validated for PNPG analysis?

A11: Standard validation procedures are followed, ensuring accuracy, precision, and specificity of the analytical methods used. []

Q12: Is there any information about the toxicity of PNPG?

A12: While PNPG is widely used in research, specific toxicity data is limited and requires further investigation. Standard laboratory safety protocols should be followed while handling the compound. [Not explicitly addressed in provided abstracts, but emphasizing safety is crucial]

Q13: What about the environmental impact and degradation of PNPG?

A13: Data on the ecotoxicological effects of PNPG is scarce and requires further research to understand its fate and potential risks in the environment. [Not explicitly addressed in provided abstracts, highlighting the need for further research]

Q14: Are there alternative compounds to PNPG for studying α-glucosidase activity?

A14: Yes, researchers are exploring other chromogenic and fluorogenic substrates as alternatives to PNPG, aiming for improved sensitivity, stability, or specific applications. []

Q15: Can PNPG be used to study α-glucosidases from various sources?

A15: Yes, PNPG has been successfully used to characterize α-glucosidases from diverse sources like bacteria, fungi, plants, and mammals. [, , , , , , , , , , , ]

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